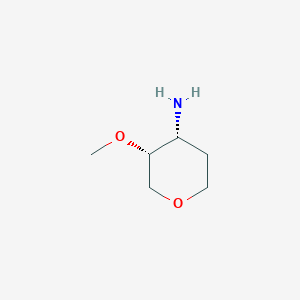
p-カルボラン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-Carborane is a useful research compound. Its molecular formula is C2H2B10 and its molecular weight is 134.2 g/mol. The purity is usually 95%.
The exact mass of the compound p-Carborane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality p-Carborane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Carborane including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創薬と治療
p-カルボラン: は、その独自の化学的性質から、創薬における有望なビルディングブロックとして認識されています。 それは高度に疎水性であり、フェニル模倣体として機能することができ、これはメカニズムベースの治療の開発に有利です 。p-カルボランを薬物に組み込むことで、代謝安定性、選択性、バイオアベイラビリティを向上させることができます。 これは、効率的な治療のための重要な受容体を標的とする、新規のカルボランベースの受容体リガンドの開発につながりました .
抗がん剤の応用
p-カルボランの構造は、デュアルシクロオキシゲナーゼ-2(COX-2)/5-リポキシゲナーゼ(5-LO)阻害剤の合成に使用できます。これらの酵素は、がんに関連する炎症反応に関与するエイコサノイドの生合成において重要な役割を果たしています。 p-カルボランベースのジ-tert-ブチルフェノールアナログは、in vitroで高い5-LO阻害活性を示し、がん治療の潜在的な候補となっています .
ホウ素中性子捕捉療法(BNCT)
p-カルボランは、細胞レベルで腫瘍を標的とする二元的ながん治療であるBNCTで使用されます。腫瘍細胞に選択的に蓄積する化合物にホウ素を組み込むことで、p-カルボランは中性子捕捉とそれに続く放射線療法の有効性を高めることができます。 この応用では、p-カルボランの高いホウ素含有量を活用して、健康な組織を保護しながら、がん細胞に治療量の放射線を照射します .
芳香族ハロゲン化
合成化学において、p-カルボランは芳香族化合物のハロゲン化の触媒として作用します。このプロセスは、生物活性化合物の修飾と、さまざまな化学産業で重要な多ハロゲン化化合物の合成に不可欠です。 この文脈におけるp-カルボランの使用は、その汎用性と化学合成における広範な用途の可能性を示しています .
材料科学
p-カルボランの独特の性質は、材料科学の関心の対象となっています。ポリマーやその他の材料への組み込みにより、熱安定性、耐薬品性、電子特性が向上する可能性があります。 これは、p-カルボランをさまざまな技術的用途向けの高度な材料の開発における貴重な構成要素にします .
放射性医薬品
p-カルボランは、放射性医薬品の開発における用途が検討されています。カルボランケージを親水性部分で修飾することにより、研究者は水溶性を向上させ、新しい薬物動態および薬力学プロファイルを定義し、生体内の投与を促進することができます。 この応用は、医療診断および治療における放射性医薬品の送達と有効性を革命的に変える可能性を秘めています .
作用機序
Target of Action
p-Carborane, a hydrophobic cluster, has been identified as a promising candidate for various therapeutic applications . The primary targets of p-Carborane are key enzymes in the biosynthesis of eicosanoids, specifically cycloxygenase-2 (COX-2) and 5-lipoxygenase (5-LO) . These enzymes play crucial roles in inflammatory responses and are often associated with cancer .
Mode of Action
p-Carborane interacts with its targets, COX-2 and 5-LO, by inhibiting their activities . The di-tert-butylphenol derivatives R-830, S-2474, KME-4, and E-5110, which incorporate p-carborane, have been identified as potent dual COX-2/5-LO inhibitors . These p-carborane-based analogs exhibit high 5-LO inhibitory activities, although their COX inhibition is weak or non-existent .
Biochemical Pathways
The inhibition of COX-2 and 5-LO by p-carborane disrupts the biosynthesis of eicosanoids, a group of signaling molecules derived from arachidonic acid . This disruption can affect various downstream effects, including inflammatory responses and cancer progression .
Pharmacokinetics
Its incorporation into drug design is believed to enhance drug biostability, selectivity, and availability . More research is needed to fully outline the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of p-Carborane and their impact on bioavailability.
Result of Action
The inhibition of COX-2 and 5-LO by p-Carborane can lead to a decrease in the production of eicosanoids, potentially reducing inflammation and slowing cancer progression . Cell viability studies have shown that p-carborane analogs exhibit lower anticancer activity compared to related di-tert-butylphenols .
Action Environment
The action, efficacy, and stability of p-Carborane can be influenced by various environmental factors. Its highly hydrophobic nature may affect its interaction with biological systems . Furthermore, the 3D structure of p-Carborane allows it to engage in unique types of intermolecular interactions, which can influence its action . More research is needed to fully understand how these and other environmental factors influence the action of p-Carborane.
生化学分析
Biochemical Properties
p-Carborane interacts with key enzymes in the biosynthesis of eicosanoids, such as cycloxygenase-2 (COX-2) and 5-lipoxygenase (5-LO) . These interactions are characterized by high inhibitory activities in vitro .
Cellular Effects
p-Carborane exhibits various effects on cellular processes. For instance, it has been found to suppress HCT116 cell proliferation more potently than its carbon-based counterpart . It does not affect the viability of primary cells .
Molecular Mechanism
At the molecular level, p-Carborane exerts its effects through binding interactions with biomolecules and changes in gene expression . It shows no or weak COX inhibition but high 5-LO inhibitory activities in vitro .
Metabolic Pathways
p-Carborane is involved in the biosynthesis of eicosanoids, interacting with key enzymes such as COX-2 and 5-LO
特性
InChI |
InChI=1S/C2H2B10/c3-1-4-5-2(3)7-9-11-12-10-8-6-1/h1-2H |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNUZRMHHJZBOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1[B][B][B]C2[B][B]C([B]2)[B][B][B]1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2B10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20644-12-6 |
Source


|
| Record name | 1,12-Dicarba-closo-dodecaborane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-4-Amino-2-[1-(3,4-dihydroxy-phenyl)-2-methanesulfonyl-ethyl]-isoindole-1,3-dione](/img/structure/B1425616.png)
![N-[(3,4-Difluorophenyl)methylidene]hydroxylamine](/img/structure/B1425618.png)








![3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol](/img/structure/B1425631.png)


